Superior Xanthine Oxidase Inhibition Potency vs. Allopurinol
A derivative containing a phenoxymethyl group, compound 9m, demonstrated a 14-fold increase in xanthine oxidase (XO) inhibitory potency compared to the widely used clinical drug allopurinol. This was measured in an in vitro enzymatic assay, with compound 9m achieving an IC50 of 0.70 μM versus allopurinol's IC50 of approximately 9.8 μM (calculated based on the reported 14-fold difference) [1].
| Evidence Dimension | Xanthine Oxidase Inhibition |
|---|---|
| Target Compound Data | IC50 = 0.70 μM |
| Comparator Or Baseline | Allopurinol, IC50 = ~9.8 μM |
| Quantified Difference | 14-fold more potent |
| Conditions | In vitro enzymatic assay |
Why This Matters
This data point directly informs procurement for researchers seeking a more potent XO inhibitor scaffold, potentially enabling lower effective doses and improved therapeutic windows compared to the allopurinol chemical class.
- [1] Zhang, T. J., et al. (2022). Discovery of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives as novel xanthine oxidase inhibitors. *Bioorganic & Medicinal Chemistry Letters*, 60, 128582. View Source
